(4-tert-Butylphenyl)diphenylsulfonium triflate

Overview

Description

The compound "(4-tert-Butylphenyl)diphenylsulfonium triflate" is a type of sulfonium salt that has been studied for its potential applications in various chemical processes. While the provided papers do not directly discuss this exact compound, they do provide insights into the behavior of similar sulfonium salts and their derivatives, which can be extrapolated to understand the properties and reactions of "this compound".

Synthesis Analysis

The synthesis of sulfonium salts typically involves the reaction of a suitable sulfide with an alkylating agent. For example, the synthesis of "(2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate" is achieved by reacting 2-bromoethanol with triflic anhydride followed by a reaction with diphenyl sulfide . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

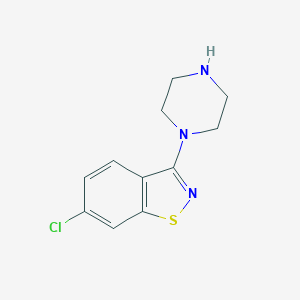

The molecular structure of sulfonium salts is characterized by a sulfur atom bonded to three carbon groups, one of which in the case of "this compound" would be a tert-butylphenyl group. The X-ray structure analysis of a phenylene sulfonium polymer provides insights into the geometric parameters that could be relevant for understanding the structure of "this compound" .

Chemical Reactions Analysis

Sulfonium salts are known to participate in various chemical reactions. For instance, the photochemistry of an arylcycloalkylsulfonium salt has been studied, revealing that both types of C-S bonds can be cleaved from the excited state, leading to the generation of acid and other products . This suggests that "this compound" could also undergo similar photochemical reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical properties of sulfonium salts, such as solubility and melting point, can vary depending on their structure. For example, "(2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate" is typically insoluble in non-polar solvents but soluble in polar solvents like acetone and methanol . These properties are important for handling and storage considerations, as well as for predicting the behavior of the compound in different environments.

Scientific Research Applications

Photoacid Generation and Photochemistry

- Photoacid Generation Mechanism : The photochemistry of arylcycloalkylsulfonium salts, like 1-(4-tert-butylphenyl)-tetrahydro-thiopyranium triflate, was investigated to understand their mechanism as photoacid generators, revealing pathways for acid generation efficiency in solutions like acetonitrile or methanol (Sanramé et al., 2004).

- Photolysis in Solution : The study of the photolysis of various triarylsulfonium salts, including (4-tert-butylphenyl)diphenylsulfonium triflate, found new rearrangement products and insights into the photolysis mechanism from the singlet excited states (Dektar & Hacker, 1990).

Organic Synthesis and Catalysis

- Sonogashira Cross-Coupling Reaction : Arylsulfonium salts, including this compound, have been used successfully as cross-coupling participants in the Sonogashira reaction, a significant development in organic synthesis (Tian et al., 2017).

- Johnson-Corey-Chaykovsky Reaction : The sulfonium salt was effective in the Johnson-Corey-Chaykovsky reaction for the synthesis of various compounds, showing excellent diastereoselectivity in transformations (Duan et al., 2015).

Material Science and Polymer Chemistry

- Living Radical Polymerization : this compound was used in the photo-controlled/living radical polymerization of tert-butyl methacrylate, demonstrating control over polymerization and molecular weight distribution (Yoshida, 2012).

Trifluoromethylation and Sulfur Chemistry

- Trifluoromethyl Radical Generation : The compound was involved in the generation of CF3 radicals, a key step in the synthesis of α-trifluoromethylated ketones (Zhang et al., 2011).

Safety and Hazards

“(4-tert-Butylphenyl)diphenylsulfonium triflate” is classified as an eye irritant (Eye Irrit. 2), a skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

Mechanism of Action

Target of Action

It is known to be used as a cationic photoinitiator and photoacid generator .

Mode of Action

As a cationic photoinitiator and photoacid generator, (4-tert-Butylphenyl)diphenylsulfonium triflate is involved in the initiation of polymerization reactions upon exposure to light . It generates acid when exposed to light, which can then initiate a variety of chemical reactions .

Biochemical Pathways

It is known to be involved in the initiation of polymerization reactions, which are critical in the formation of various types of polymers .

Result of Action

The result of the action of this compound is the initiation of polymerization reactions upon exposure to light . This can lead to the formation of various types of polymers, depending on the specific reaction conditions and the other compounds present .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature . Light is necessary for it to act as a photoinitiator and generate acid, while temperature can influence the rate of the resulting reactions .

properties

IUPAC Name |

(4-tert-butylphenyl)-diphenylsulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23S.CHF3O3S/c1-22(2,3)18-14-16-21(17-15-18)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20;2-1(3,4)8(5,6)7/h4-17H,1-3H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAWXWSZTKMPQQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23F3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382503 | |

| Record name | (4-tert-Butylphenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145612-66-4 | |

| Record name | (4-tert-Butylphenyl)(diphenyl)sulfanium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-tert-Butylphenyl)diphenylsulfonium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: (4-tert-Butylphenyl)diphenylsulfonium triflate acts as a photo-acid generator and an accelerator in nitroxide-mediated photo-controlled/living radical polymerization. Upon UV irradiation, tBuS generates reactive species, likely through photolysis, that interact with the nitroxide mediator. This interaction facilitates the reversible deactivation of propagating polymer chains, leading to controlled chain growth and narrower molecular weight distributions. [, , ]

A: Increasing the concentration of this compound generally leads to a decrease in the molecular weight distribution of the resulting polymers. [] This suggests that tBuS enhances the efficiency of the reversible deactivation process, ensuring a more uniform growth of polymer chains.

A: In the case of methacrylic acid polymerization, using tBuS proved particularly beneficial in solution polymerization using methanol as a solvent. The presence of tBuS in the reaction mixture resulted in unimodal polymers with a significantly narrower molecular weight distribution compared to reactions conducted in bulk or without tBuS. []

A: The presence of this compound generally leads to controlled polymerization kinetics. Research shows a linear increase in monomer conversion over time, a linear relationship between molecular weight and conversion, and an inverse relationship between molecular weight and the initial initiator concentration. [] These observations are characteristic of living polymerization systems, indicating that tBuS contributes to maintaining living characteristics throughout the reaction.

A: Yes, this compound has been successfully used in the photo-controlled/living radical polymerization of other monomers like glycidyl methacrylate [] and 2,2,6,6-tetramethyl-4-piperidyl methacrylate. [] This suggests its versatility in controlling the polymerization of different methacrylate monomers.

A: In the case of glycidyl methacrylate, which contains both a vinyl group and an oxirane ring, the use of tBuS allowed for selective polymerization through the vinyl group while leaving the oxirane ring intact. [] This selectivity highlights the controlled nature of radical generation in the presence of tBuS and UV irradiation, preventing undesirable side reactions with the oxirane ring.

A: One challenge observed is the potential for uncontrolled polymerization when using direct, high-intensity UV irradiation. Research indicates that eliminating heat and using indirect or reflected light sources can improve molecular weight control by mitigating the effects of uncontrolled radical generation. [] This highlights the need for careful optimization of irradiation conditions when using tBuS in these polymerization systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(E)-2-[5-(4-fluorophenyl)-3-propan-2-yl-1-pyridin-2-ylpyrazol-4-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B138571.png)

![1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138584.png)